

Application Notes and Protocols for G-12935 In Vivo Microdialysis

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Compound of Interest

Compound Name: GBR 12935

Cat. No.: B1674642

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These application notes provide a detailed protocol for conducting in vivo microdialysis experiments using **GBR 12935**, a potent and selective dopamine reuptake inhibitor.^{[1][2]} This guide is intended for researchers, scientists, and drug development professionals investigating the dopaminergic system.

Introduction

GBR 12935 is a valuable pharmacological tool for studying the role of the dopamine transporter (DAT) in various physiological and pathological processes.^{[1][3]} In vivo microdialysis is a widely used technique to measure the levels of extracellular neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.^{[4][5][6]} ^[7] This protocol outlines the necessary steps for utilizing **GBR 12935** in conjunction with in vivo microdialysis to assess its effects on dopamine neurotransmission.

Key Applications

- Investigating the mechanism of action of novel psychoactive compounds.
- Studying the pathophysiology of disorders involving dopaminergic dysfunction, such as Parkinson's disease.^[1]
- Screening potential therapeutic agents targeting the dopamine transporter.

Experimental Protocols

This section details the materials and methods required for a typical in vivo microdialysis experiment with **GBR 12935** in rodents.

Materials

- Animals: Adult male Wistar rats (or other appropriate rodent strain).
- Surgical Equipment: Stereotaxic apparatus, anesthesia machine, surgical drill, and instruments.[8]
- Microdialysis Probes: Concentric microdialysis probes with a suitable molecular weight cut-off.[9]
- Guide Cannula: To facilitate the insertion of the microdialysis probe.[8][9]
- Perfusion Pump: For controlled delivery of artificial cerebrospinal fluid (aCSF).
- Fraction Collector: For automated collection of dialysate samples.
- Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-EC) for dopamine quantification.[10]
- **GBR 12935** Dihydrochloride: To be dissolved in aCSF.
- Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): NaCl 147, KCl 2.7, CaCl₂ 1.2, MgCl₂ 0.85. The pH should be adjusted to 7.4.

Methods

1. Stereotaxic Surgery and Guide Cannula Implantation:

- Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
- Secure the animal in a stereotaxic frame.[8]
- Make a midline incision on the scalp to expose the skull.
- Drill a small hole in the skull over the target brain region (e.g., nucleus accumbens or striatum).

- Implant a guide cannula just above the target region and secure it with dental cement.[8]
- Allow the animal to recover for a minimum of 48 hours post-surgery.

2. Microdialysis Probe Insertion and Perfusion:

- On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
- Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
- Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
- Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular dopamine levels.

3. Baseline Sample Collection:

- Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of dopamine concentration.
- The average concentration of these samples will be considered 100%.

4. **GBR 12935** Administration:

- **GBR 12935** can be administered either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the microdialysis probe.
- For local administration, switch the perfusion medium from aCSF to aCSF containing the desired concentration of **GBR 12935**.

5. Post-Administration Sample Collection:

- Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined duration to monitor the effect of **GBR 12935** on extracellular dopamine levels.

6. Sample Analysis:

- Analyze the collected dialysate samples for dopamine content using HPLC-EC.[10]
- Quantify the dopamine concentration in each sample.

7. Histological Verification:

- At the end of the experiment, euthanize the animal.
- Perfuse the brain and slice it to histologically verify the correct placement of the microdialysis probe.[10]

Data Presentation

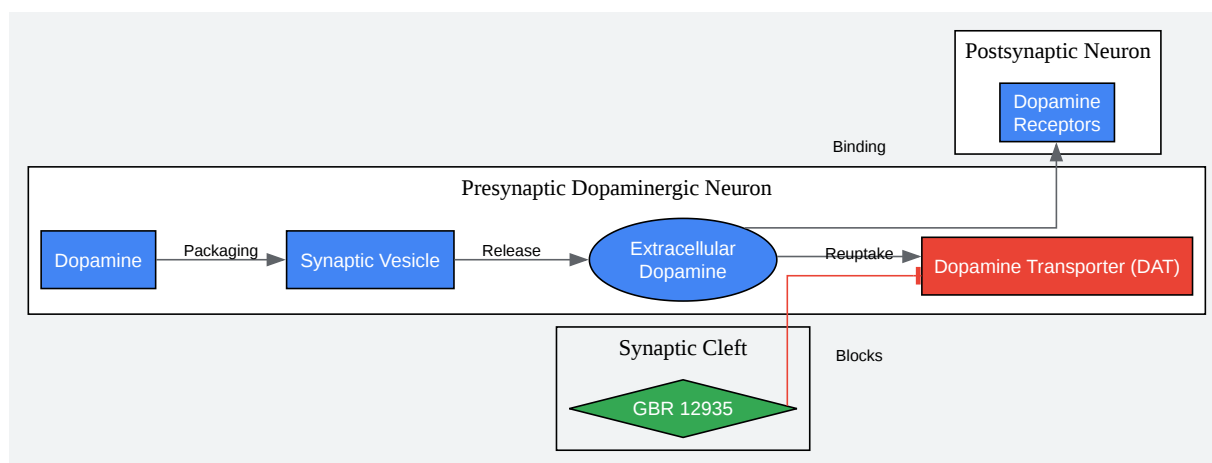
The following tables summarize quantitative data from representative studies using **GBR 12935** in in vivo microdialysis experiments.

Drug Administration	Brain Region	Concentration	Peak Increase in Extracellular Dopamine (% of Basal)	Reference
Local Perfusion	Nucleus Accumbens	100 μ M	~350%	[10]
Local Perfusion	Nucleus Accumbens	10 nM	~400%	[2]
Systemic (i.p.)	Ventral Tegmental Area	Not Specified	Slight but significant increase	[11]

Parameter	Value
GBR 12935 K _d for DAT	1.08 nM (in COS-7 cells)
GBR 12935 K _D for [³ H]GBR 12935 binding in rat striatum	5.5 nM
GBR 12935 B _{max} for [³ H]GBR 12935 binding in rat striatum	760 pmol/mg tissue

Visualizations

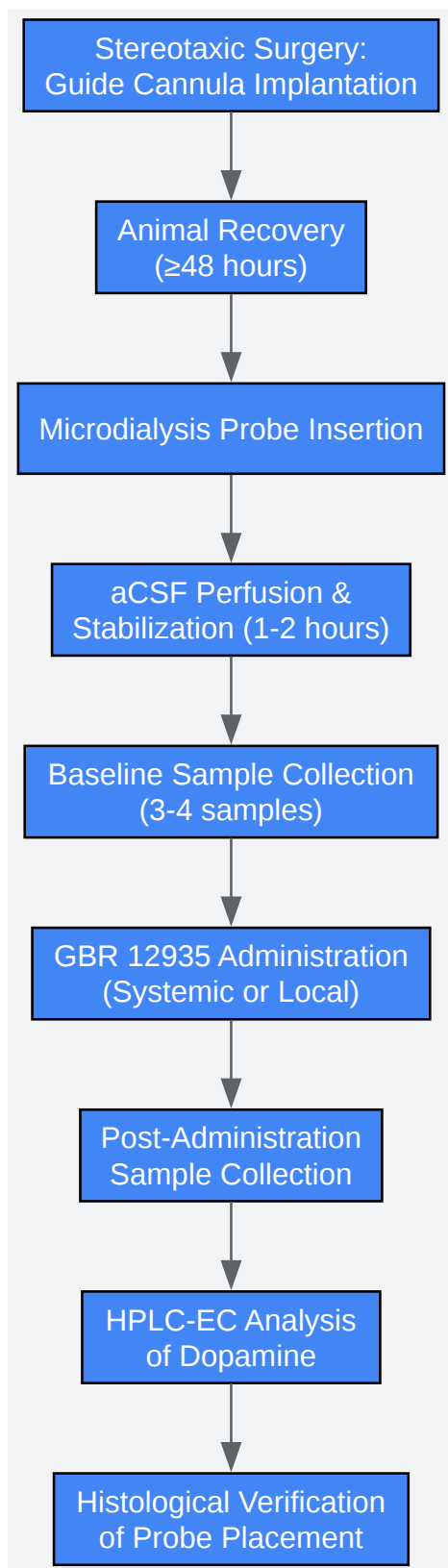
GBR 12935 Mechanism of Action



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Caption: Mechanism of **GBR 12935** action at the dopamine synapse.

In Vivo Microdialysis Experimental Workflow



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